Pipercallosine

Description

Structure

3D Structure

Properties

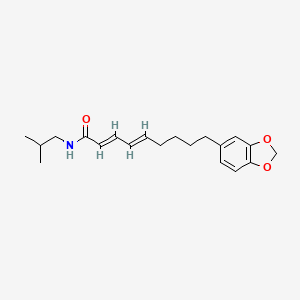

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2E,4E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4-dienamide |

InChI |

InChI=1S/C20H27NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6,8,10-13,16H,3,5,7,9,14-15H2,1-2H3,(H,21,22)/b6-4+,10-8+ |

InChI Key |

KXYVTCVLCVPQKR-ONNLMXTPSA-N |

SMILES |

CC(C)CNC(=O)C=CC=CCCCCC1=CC2=C(C=C1)OCO2 |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCCC1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution of Pipercallosine Across Piper Species

The presence of this compound has been confirmed in a range of Piper species, highlighting its significance within the genus.

This compound was first identified in Piper callosum. researchgate.net Extraction of the roots of this shrub using cyclohexane (B81311) yielded two novel amides, one of which was named this compound. rsc.orgrsc.org Alongside this compound, another compound, pipercallosidine, was also isolated. rsc.orgrsc.org The chemical structure of this compound was determined to be (2E,4E)-9-(3,4-methylenedioxyphenyl)nona-2,4-dienoic acid isobutylamide and was confirmed through synthesis. rsc.orgrsc.org Piper callosum is also known for its traditional use in alleviating toothaches. researchgate.net

This compound has been isolated from the chloroform (B151607) extract of the roots of Piper darienense. researchgate.netresearchgate.net This was the first report of its occurrence in this particular species. researchgate.net The identification of this compound in P. darienense is noteworthy as this plant is used in the ethnomedicine of the Kuna and Choco Indians in Panama to relieve toothaches. researchgate.netup.ac.pa The isolation process involved repeated silica (B1680970) gel column chromatography, and the structure was confirmed by comparing its ¹H and ¹³C NMR spectra with previously published data. researchgate.net

The compound this compound has also been extracted from the stems of Piper interruptum Opiz. wikipedia.orgscienceasia.orgscienceasia.org In addition to this compound, the extraction also yielded crotepoxide (B1218518) and eupomatene. scienceasia.orgscienceasia.org The identification of these compounds was carried out using physical methods, and their structures were analyzed using ¹³C NMR spectra with selective irradiation techniques. scienceasia.org

Piper nigrum, commonly known as black pepper, is another source of this compound. researchgate.netinformaticsjournals.co.in The compound has been identified in the seeds of the plant. researchgate.net A study of P. nigrum cultivated in Costa Rica identified this compound through UPLC-ESI-MS analysis. mdpi.com Furthermore, a comprehensive study analyzing various parts of P. nigrum—including the fruits, pericarp, stalks, and leaves—detected this compound among 42 different amide alkaloids. x-mol.net An ultra-high-performance supercritical fluid chromatography (UHPSFC)-MS method was developed for the simultaneous determination of nine characteristic constituents, including piperine (B192125), piperlonguminine, piperanine, and this compound. x-mol.net

This compound has been isolated from Piper sarmentosum. nih.govebi.ac.ukzfin.org Bioassay-guided fractionation of a chloroform-soluble extract from the aerial parts (leaves, twigs, stems, and inflorescence) of P. sarmentosum collected in Vietnam led to the isolation of this compound along with other compounds. ebi.ac.uknih.govacgpubs.org

This compound has been reported as a phytochemical constituent of Piper longum, also known as long pepper. nih.govbiorxiv.org This plant is a well-known culinary herb and holds a significant place in traditional Indian medicine, Ayurveda. nih.govbiorxiv.org

Table 1: Distribution and Isolation of this compound in Piper Species

| Piper Species | Plant Part(s) | Isolation/Detection Method(s) | Other Isolated Compounds |

| Piper callosum | Roots | Cyclohexane extraction | Pipercallosidine, Piperovatine |

| Piper darienense | Roots | Chloroform extract, repeated silica gel column chromatography | - |

| Piper interruptum | Stems | Hexane extraction | Crotepoxide, Eupomatene |

| Piper nigrum | Seeds, Fruits, Pericarp, Stalks, Leaves | UPLC-ESI-MS, UHPSFC-MS | Piperine, Piperlonguminine, Piperanine, and others |

| Piper sarmentosum | Aerial parts (leaves, twigs, stems, inflorescence) | Chloroform-soluble extract, bioassay-guided fractionation | Sarmentosumins A-D, C-benzylated dihydroflavones |

| Piper longum | - | Phytochemical analysis | Piperine, Piperlongumine (B1678438), and others |

Extraction and Chromatographic Separation Techniques for this compound Isolation

The isolation of this compound from plant material involves a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques to achieve purification.

Chloroform is a key solvent used in the initial extraction of this compound from its natural plant sources. researchgate.netresearchgate.net In a documented procedure for isolating the compound from the roots of Piper darienense, a related species, the dried and powdered plant material was exhaustively extracted with chloroform. researchgate.net The process involved placing 333 grams of the powdered roots into a percolator and extracting with 1.2 liters of chloroform over a 24-hour period for two days. researchgate.net Following the extraction, the resulting solution was concentrated using a rotary evaporator at a temperature below 40°C to yield a crude extract. researchgate.net This initial step effectively removes the compound from the solid plant matrix and into a liquid phase, preparing it for further purification. researchgate.net

Following the initial solvent extraction, silica gel column chromatography is a critical step for the separation of this compound from other components in the crude extract. researchgate.netresearchgate.net In one established method, the chloroform crude extract was subjected to column chromatography using silica gel 60 (0.063-0.200 mm) as the stationary phase. researchgate.net The separation was achieved by applying a gradient elution system of toluene-ethyl acetate (B1210297), starting from 100% toluene (B28343) and gradually increasing the polarity to a 50:50 mixture. researchgate.net This process yielded numerous fractions, with the fractions containing this compound eluting when the solvent mixture was toluene-ethyl acetate (93:7). researchgate.net These specific fractions were then combined for further purification. researchgate.net

For final purification and isolation, High-Performance Liquid Chromatography (HPLC) is employed. This technique offers high resolution and is effective for separating structurally similar compounds. nih.govlabcompare.comlcservicesltd.co.uk this compound has been successfully isolated from a fractionated plant extract using HPLC with a semi-preparative reversed-phase (RP-18) column. nih.gov In this procedure, a solvent system of methanol (B129727) and water (80:20) was used as the mobile phase at a flow rate of 5 mL/min to yield the purified compound. nih.gov

Table 2: Summary of this compound Isolation Techniques

| Technique | Details | Purpose | Source(s) |

| Chloroform Extraction | Powdered root material extracted with chloroform in a percolator for 48 hours. | To create a crude extract containing this compound from the plant source. | researchgate.net |

| Silica Gel Column Chromatography | Stationary Phase: Silica gel 60. Mobile Phase: Gradient of toluene-ethyl acetate. | To separate this compound from other compounds in the crude extract. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Column: Semi-preparative RP-18. Mobile Phase: Methanol-Water (80:20). | To achieve high-purity isolation of this compound. | nih.gov |

Structural Elucidation and Characterization Techniques

Spectroscopic Methodologies for Structure Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of Pipercallosine. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical structure. researchgate.netcarlroth.com The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy. carlroth.comscienceopen.com

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both one-dimensional and two-dimensional NMR experiments have been crucial in piecing together the structure of this compound. researchgate.netscienceopen.com

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its distinct structural components. Key signals include those for two methyl groups and the methylenedioxy protons. scienceopen.com The presence of olefinic protons in the conjugated diene system and aromatic protons are also clearly observed. scienceopen.com

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Analysis confirms the presence of methyl, methylene, and methine carbons, as well as olefinic carbons from the diene chain and carbons of the trisubstituted benzene (B151609) ring. A distinct signal for the carbonyl carbon of the amide group is also a key identifier. scienceopen.com

Detailed ¹H and ¹³C NMR spectral data are presented below:

| Atom Position | ¹³C Chemical Shift (δ) [ppm] | ¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz) |

|---|---|---|

| 1 (C=O) | 166.55 (s) | - |

| 2 | 120.98 (d) | 5.68 (d, 15.0) |

| 3 | 142.11 (d) | 6.03-6.11 (m) |

| 4 | 128.57 (d) | 6.03-6.11 (m) |

| 5 | 140.65 (d) | 6.03-6.11 (m) |

| 6 | 32.73 (t) | 2.13 (m) |

| 7 | 28.23 (t) | 1.2-1.8 (m) |

| 8 | 31.15 (t) | 1.2-1.8 (m) |

| 9 | 35.43 (t) | 2.5 (t, 7.0) |

| 1' | 136.21 (s) | - |

| 2' | 108.74 (d) | 6.6-6.8 (m) |

| 3' | 147.48 (s) | - |

| 4' | 145.47 (s) | - |

| 5' | 108.04 (d) | 6.6-6.8 (m) |

| 6' | 122.39 (d) | 6.6-6.8 (m) |

| OCH₂O | 100.67 (t) | 5.89 (s) |

| N-CH₂ | 46.97 (t) | 3.1 (t, 7.0) |

| CH(CH₃)₂ | 28.61 (d) | 1.2-1.8 (m) |

| CH(CH₃)₂ | 20.10 (q) | 0.90 (d, 7.0) |

| NH | - | 5.68 (br t) |

To confirm the assignments made from 1D NMR and to establish connectivity between adjacent atoms, two-dimensional NMR techniques are utilized. For piperamides like this compound, experiments such as Heteronuclear Correlation (HETCOR) are employed to identify direct carbon-hydrogen bonds. researchgate.netnanalysis.commdpi.com HETCOR correlates the chemical shifts of ¹H and ¹³C nuclei that are coupled through a single bond, providing unambiguous evidence for which protons are attached to which carbons. nanalysis.com

Other 2D techniques like FLOCK (Feder-La-Mar-Overhauser-and-Cross-relaxation-spectroscopY), as well as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also instrumental in the complete structural assignment of related piperamides. researchgate.net These advanced methods reveal proton-proton couplings and long-range proton-carbon correlations, which are essential for assembling the complete molecular puzzle. researchgate.netscienceopen.com

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. wikipedia.orglibretexts.orguab.edu Analysis of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 329, which corresponds to the molecular formula C₂₀H₂₇NO₃. scienceopen.com

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry, like Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-HRMS), provide further structural details. sigmaaldrich.comnih.gov In ESI-MS analysis, this compound exhibits characteristic fragmentation. Key fragments include an ion at m/z 135, corresponding to the methylbenzodioxole group after cleavage of the central alkyl chain, and a fragment at m/z 229, which results from the loss of the N-isobutyl amide group ([M+H-101]⁺). sigmaaldrich.com

| Technique | Ion | Observed m/z | Inferred Fragment |

|---|---|---|---|

| MS | [M]⁺ | 329 | Molecular Ion |

| GC-MS | - | 135 | Top Peak (likely methylbenzodioxole moiety) |

| UPLC-ESI-QTOF-HRMS | [M+H-101]⁺ | 229 | Loss of N-isobutyl amide group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. scienceopen.com A strong absorption around 3300 cm⁻¹ indicates the N-H stretching of the secondary amide. scienceopen.com A sharp, strong peak at approximately 1660 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the amide group. scienceopen.com Additional peaks in the 1630-1610 cm⁻¹ region correspond to C=C stretching of the conjugated diene system. scienceopen.com Other significant absorptions include those for the methylenedioxy group and various C-H bonds. scienceopen.comspecac.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 | N-H stretch | Secondary Amide |

| 1660 | C=O stretch | Amide (Amide I band) |

| 1630, 1610 | C=C stretch | Conjugated Diene |

| 1550 | N-H bend | Secondary Amide (Amide II band) |

| 1250, 1040 | C-O stretch | Aryl-alkyl ether (methylenedioxy) |

Ultraviolet-Visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated systems. libretexts.org The technique is applied in the characterization of this compound to confirm the presence of its conjugated π-electron system, which includes the benzodioxole ring and the attached nona-2,4-dienamide chain. carlroth.comlibretexts.org Molecules with extended conjugation absorb light at longer wavelengths. libretexts.org While specific absorption maxima (λmax) for this compound are not always detailed, the use of UV/Vis spectrometers is a standard procedure in its isolation and characterization, confirming the chromophore consistent with its proposed structure. carlroth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Analysis and Geometric Isomerism (e.g., Diene Configurations)

A critical aspect of this compound's structural elucidation is the determination of its stereochemistry, specifically the geometric isomerism of the conjugated diene system in its acyl chain. The IUPAC name, (2E,4E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4-dienamide, explicitly defines the configuration of both double bonds as trans (E). nih.gov

This assignment is primarily derived from ¹H NMR spectroscopy. The magnitude of the coupling constants (J-values) between the vinylic protons on the C-2/C-3 and C-4/C-5 double bonds is diagnostic of their geometry. For piperamides with similar structures, large coupling constants in the range of 14.5–15.8 Hz are consistently observed for the olefinic protons. mdpi.comscielo.br This value is characteristic of a trans relationship between the coupled protons, confirming the E-configuration for both double bonds. mdpi.comscielo.br In contrast, a cis (Z) configuration would exhibit a significantly smaller coupling constant.

The structural assignment, including the (2E,4E) stereochemistry, was unequivocally confirmed through total synthesis. researchgate.netresearchgate.netdntb.gov.ua The synthesis of the isobutylamide of (2E,4E)-9-(3,4-methylenedioxyphenyl)nona-2,4-dienoic acid yielded a compound whose spectroscopic data were identical to that of the natural product, this compound, thereby validating the proposed structure and its geometric isomerism. researchgate.netresearchgate.net

Table 2: Key ¹H NMR Data for Stereochemical Assignment of Piperamides

| Proton(s) | Coupling Constant (J) Range | Implied Stereochemistry |

| Olefinic Protons (H-2', H-3', H-4', H-5') | 14.5 - 15.8 Hz | trans (E,E) |

Data based on characteristic values for α,β,γ,δ-unsaturated piperamides. mdpi.comscielo.br

Synthetic Strategies and Chemical Modifications

Total Synthesis of Pipercallosine

The total synthesis of a natural product serves as the ultimate confirmation of its proposed structure and provides a chemical route for producing the compound and its analogues for further study.

The first and definitive synthesis of this compound was reported in 1982 by B. G. Pring, which served to confirm the structure of the newly isolated natural product from Piper callosum. Current time information in Bangalore, IN.researchgate.netdntb.gov.ua The synthesis was achieved through a convergent approach, building the necessary acid chloride intermediate which was then coupled with isobutylamine (B53898).

The key steps in this historical synthesis involved the construction of the (2E,4E)-9-(3,4-methylenedioxyphenyl)nona-2,4-dienoic acid backbone. This was accomplished by first preparing 5-(3,4-methylenedioxyphenyl)pentanal. A Wittig-Horner reaction between this aldehyde and the phosphonate (B1237965) ester, methyl 4-(diethylphosphono)crotonate, successfully formed the required C9-dienoate structure with the correct (2E,4E) stereochemistry. Saponification of the resulting methyl ester yielded the carboxylic acid. Finally, conversion of the acid to its corresponding acid chloride followed by amidation with isobutylamine furnished this compound. Current time information in Bangalore, IN. This foundational work provided unambiguous proof of the compound's structure.

Since the initial report in 1982, dedicated total syntheses of this compound have not been a major focus in the chemical literature. However, advancements in synthetic methodology for related piper amides offer modern strategies that could be applied to create more efficient or versatile routes to this compound.

Contemporary approaches for constructing the dienamide core of similar alkaloids often employ powerful cross-coupling and olefination reactions. For instance, a modern hypothetical synthesis could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction to establish the α,β-unsaturated ester, a common precursor to the dienamide system. mdpi.com Subsequent steps would likely involve standard hydrolysis and amide bond formation. The synthesis of various piperine (B192125) analogues, for example, often starts with the hydrolysis of piperine to piperic acid, which is then coupled with various amines to create a library of derivatives. researchgate.net This general strategy of creating the acid component and then performing an amidation is a robust and common theme in the synthesis of this class of compounds.

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is crucial for probing the biological activity of a natural product. While extensive libraries of this compound-specific analogues are not widely reported, the methods used for other piper amides serve as a clear blueprint. Semi-synthesis, starting from an abundant natural product, is a common and efficient strategy. For example, piperine is often saponified to piperic acid, which then acts as a versatile starting material for creating numerous amide analogues by coupling it with a wide array of primary and secondary amines. researchgate.netnih.gov

A similar approach could be envisioned for this compound if a plentiful natural source were available. Alternatively, a total synthesis approach allows for greater structural diversity. Synthetic routes for other piper amides have been developed to create analogues with variations in three key areas:

The Amide Headgroup: The isobutylamide of this compound can be replaced with other amines, such as piperidine (B6355638), pyrrolidine (B122466), or various substituted anilines, via standard amidation reactions of the corresponding acid chloride or through activated ester intermediates. nih.gov

The Alkyl Chain: The length and degree of saturation of the nona-2,4-diene chain can be modified. This would require synthesizing different aldehyde or phosphonate precursors for the key olefination step. nih.gov

The Aromatic Tail: The 3,4-methylenedioxyphenyl (piperonyl) group can be replaced with other substituted aromatic or heteroaromatic rings. This is often achieved by using different aromatic aldehydes as starting materials for the synthesis of the side chain. mdpi.comnih.gov

Chemical Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to determine which chemical features are essential for its biological effects. For piper amides, SAR studies have revealed several key principles that could guide the modification of this compound. semanticscholar.orgnih.govresearchgate.netnih.gov

Investigations into a wide range of natural and synthetic piper amides have highlighted the importance of each part of the molecule:

The Aromatic Ring System: Modifications to the substitution pattern on the aromatic ring can have a significant impact on activity. For instance, in one study on cytotoxic piper amides, a 3,4,5-trimethoxy phenyl substitution was found to be critical for selectivity against a multidrug-resistant cancer cell line. nih.gov This suggests that exploring alternatives to this compound's 3,4-methylenedioxy group could yield analogues with altered or improved activity profiles.

The Aliphatic Chain: The length and unsaturation of the carbon chain connecting the aromatic ring and the amide are crucial. Studies on piperine analogues show that the conjugated dienone system is important for many biological activities. nih.gov Altering the chain length or the position and geometry of the double bonds in this compound would be a key strategy in SAR exploration. nih.govsemanticscholar.org

The Amide Moiety: The nature of the amine component is a critical determinant of activity. SAR studies on piperine and other piper amides have shown that the lipophilicity and bulk of the amide substituent are important. semanticscholar.org In some cases, replacing the isobutylamino group with a piperidine or pyrrolidine ring has been shown to significantly enhance antiproliferative activity against certain cell lines. nih.gov This indicates that synthesizing this compound analogues with different amide headgroups is a promising avenue for discovering compounds with improved potency or selectivity.

Biological Activities and Mechanistic Investigations

Cellular Antiproliferative and Apoptosis-Inducing Effects

Studies have demonstrated that pipercallosine exhibits notable effects against cancer cells, specifically by inhibiting their growth and promoting programmed cell death, known as apoptosis.

In vitro experiments, which are conducted in a controlled laboratory setting outside of a living organism, have shown that this compound can inhibit the proliferation of various cancer cell lines. This antiproliferative activity is a key indicator of a compound's potential as an anticancer agent. The effectiveness of this inhibition is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. visikol.com A lower IC50 value signifies greater potency.

Bioassay-guided fractionation of an extract from Piper sarmentosum identified this compound as one of the active constituents responsible for its cytotoxic effects. ebi.ac.ukresearchgate.net In a study utilizing a mitochondrial transmembrane potential assay with HT-29 human colon cancer cells, this compound was found to be an active apoptosis inducer. researchgate.netnih.gov

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Human Colon Cancer | Not explicitly stated, but identified as an active apoptosis inducer. | researchgate.netnih.gov |

This table is interactive. Users can sort and filter the data as needed.

Apoptosis is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. This compound has been shown to trigger this process through specific molecular mechanisms.

A key event in the initiation of apoptosis is the disruption of the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov Research has shown that this compound induces apoptosis in HT-29 cells by causing a moderate reduction in the mitochondrial transmembrane potential. ebi.ac.ukresearchgate.netnih.gov This disruption is a critical step in the intrinsic apoptotic pathway. The effective dose for this activity was reported with an ED50 value, which is the dose that produces a therapeutic effect in 50% of the population. For this compound and related compounds, these values ranged from 1.6 to 13.6 μM. ebi.ac.ukresearchgate.netnih.gov

The cell cycle is a series of events that leads to cell division and replication. khanacademy.org Dysregulation of the cell cycle is a hallmark of cancer. Some compounds can exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing. While direct studies on this compound's effect on the cell cycle are limited, related piper amides like piperlongumine (B1678438) have been shown to induce G2/M phase arrest in various cancer cells, including gastric and cholangiocarcinoma cells. nih.govnih.gov This phase of the cell cycle involves preparation for and execution of mitosis. microbenotes.com Arresting the cycle at this point can lead to apoptosis. researchgate.netmdpi.com It is plausible that this compound may share a similar mechanism of action, although further research is needed to confirm this.

Induction of Apoptosis Mechanisms

Effects on the Nervous System and Neurodegenerative Models (Non-Human)

In addition to its anticancer properties, this compound has been investigated for its effects on the nervous system.

Local anesthetics function by blocking nerve impulses, leading to a loss of sensation in a specific area. nih.gov this compound, isolated from Piper darienense, has demonstrated significant local anesthetic activity in animal models. researchgate.net In a study using the guinea pig wheal method, a 2% solution of this compound produced 100% local anesthesia one minute after administration, an effect comparable to that of the standard local anesthetic, lidocaine (B1675312). researchgate.net Notably, after 120 minutes, this compound maintained a higher percentage of local anesthetic activity (13.8%) compared to lidocaine (10.0%). researchgate.net This suggests that this compound has a potent and relatively long-lasting local anesthetic effect. This activity is often evaluated through procedures like the sciatic nerve block in animal models. novusspinecenter.comnih.govwikipedia.org

| Compound | Concentration | Anesthetic Activity (at 1 min) | Anesthetic Activity (at 120 min) | Animal Model | Reference |

| This compound | 2% | 100% | 13.8% | Guinea Pig | researchgate.net |

| Lidocaine | 2% | 100% | 10.0% | Guinea Pig | researchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Neuroprotective Properties (in vitro and in vivo non-human)

This compound, an amide alkaloid found in species of the Piper genus, has been identified as a compound of interest for its potential neuroprotective effects. xiahepublishing.comphysiology.org Research into extracts from Piper nigrum (black pepper), which contain a variety of amide alkaloids including this compound, has demonstrated neuroprotective activities in vitro. mdpi-res.commdpi.com These studies form the basis for investigating the specific contributions of individual compounds like this compound to these observed effects.

This compound is among a group of amide alkaloids from black pepper that have been shown to improve cell viability in the presence of neurotoxins. researchgate.net In vitro studies using extracts from the fruits, pericarp, and leaves of Piper nigrum, which contain this compound, demonstrated an ability to improve cell viability in neuronal cell lines subjected to neurotoxic stress. mdpi-res.commdpi.comresearchgate.net

Specifically, these extracts showed protective effects in SK-N-SH and SH-SY5Y cells that were treated with the neurotoxin 6-hydroxydopamine (6-OHDA), a compound commonly used to model the neuronal damage associated with Parkinson's disease. mdpi-res.commdpi.com The ability of these extracts to protect against 6-OHDA-induced cell death suggests that their constituent compounds, including this compound, may play a role in mitigating neurotoxic insults. mdpi-res.comresearchgate.net Another study noted that this compound was found to induce apoptosis in HT-29 human colon cancer cells by moderately reducing the mitochondrial transmembrane potential, with an ED50 value between 1.6 and 13.6 μM. acs.orgscience.gov

Prolyl Oligopeptidase (POP) is a serine protease implicated in the pathology of neurodegenerative diseases, making it a target for therapeutic intervention. nih.gov Virtual screening and molecular dynamics (MD) simulations have been employed to identify potential non-peptide inhibitors of POP. nih.gov

In one such in silico study, this compound was identified as a promising candidate for POP inhibition. nih.gov Molecular docking analyses revealed that this compound achieved docking scores that were comparable to, or better than, three known POP inhibitors that have advanced to clinical trials (Z-321, S-17092, and JTP-4819). nih.gov Subsequent MD simulations indicated that this compound forms a stable complex within the active site of the enzyme, adhering to the binding modes of established inhibitors. nih.gov These computational findings suggest that this compound warrants further investigation through in vitro studies to confirm its POP inhibitory activity. nih.gov

Table 1: Comparative Molecular Docking Scores of this compound and Clinically Trialed POP Inhibitors This table presents data from a molecular docking simulation to compare the binding affinity of this compound against Prolyl Oligopeptidase (POP) with that of known inhibitors.

| Compound | Type | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Natural Product | Favorable, comparable to controls | nih.gov |

| Z-321 | Clinical Trial Inhibitor | Control | nih.gov |

| S-17092 | Clinical Trial Inhibitor | Control | nih.gov |

| JTP-4819 | Clinical Trial Inhibitor | Control | nih.gov |

Note: Specific numerical scores for each compound were not detailed in the source material, but the performance of this compound was described as "better or equivalent" to the reference inhibitors.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Research has highlighted the potential of Piper species as a source of cholinesterase inhibitors.

Studies on various Piper spice extracts have shown moderate inhibitory activity against BChE, while the effects on AChE were generally lower or absent. For instance, an ethyl acetate (B1210297) extract of P. nigrum demonstrated significant inhibition of both AChE and BChE. While this compound has been identified as a constituent in these bioactive extracts, specific inhibitory data for the isolated compound are not extensively detailed. The neuroprotective potential of P. nigrum has prompted suggestions for further research to specifically investigate the capacity of its components, including this compound, to inhibit AChE and BChE.

Insecticidal and Larvicidal Efficacy

The Piper genus is a well-known source of natural compounds with insecticidal properties. science.gov Amides are one class of compounds from Piper species that have been investigated for their bioactivity against various insect pests.

While extracts from Piper species are known to possess insecticidal and larvicidal effects, and related piperamides like guineensine (B1672439) have shown such activity, direct studies detailing the efficacy of isolated this compound are limited. For example, some amides from Piper nigrum have demonstrated toxicity against the fourth instar larvae of Aedes aegypti. This compound itself has been isolated from Piper darienense and other Piper species, which are used in traditional practices for purposes including insect control. However, its primary reported activity in some studies is as a local anesthetic rather than an insecticide.

Modulation of Key Cellular Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a crucial receptor tyrosine kinase that regulates cell growth, proliferation, and differentiation. Its signaling pathway is a common target in various pathologies. In silico studies have been conducted to explore the potential of natural compounds from Piper nigrum to interact with key therapeutic targets, including EGFR.

In one molecular docking study, more than 50 components from black pepper, including this compound, were screened against the EGFR tyrosine kinase domain. The results provided a docking score for this compound, although other piperamides in the study, such as pipercyclobutanamide A and pipernigramide G, exhibited more favorable binding energies. Another computational screening also included this compound as a potential ligand for EGFR. xiahepublishing.com These in silico findings suggest a possible interaction between this compound and EGFR, though experimental validation is required.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates the cell cycle, proliferation, survival, and metabolism. nih.govoncotarget.comcellsignal.com Its dysregulation is a common feature in many cancers, leading to uncontrolled cell growth and resistance to therapies. nih.gov The pathway is activated by various growth factors and, upon activation, Akt can influence numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis. nih.govoncotarget.com

Currently, there is a lack of direct scientific evidence from the available search results specifically detailing the effects of this compound on the Akt/mTOR signaling pathway. While related compounds like piperlongumine have been shown to inhibit this pathway, similar investigations for this compound have not been reported in the provided literature. nih.gov

ERK and NF-κB Signaling Pathways

The Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways are fundamental in regulating cellular responses to stimuli such as stress, cytokines, and growth factors. The ERK pathway, a component of the broader MAPK cascade, is primarily involved in cell proliferation, differentiation, and survival. nih.gov The NF-κB pathway is a master regulator of inflammation, and also plays a critical role in cancer by controlling the expression of genes involved in cell survival, proliferation, and apoptosis inhibition. nih.govmdpi.com Crosstalk exists between these pathways, where activation of one can influence the other. nih.gov

Based on the available research, there are no specific studies that establish a direct mechanistic link between this compound and the modulation of the ERK and NF-κB signaling pathways.

MAPK and Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are two major conduits for signal transduction from the cell surface to the nucleus, governing a wide range of cellular processes. mdpi.comijmcmed.org The MAPK cascades (including ERK, JNK, and p38 MAPK) are central to the regulation of proliferation, differentiation, and apoptosis in response to extracellular stimuli. nih.gov The PI3K/Akt pathway, as previously mentioned, is a primary driver of cell survival and growth, often acting to counteract apoptotic signals. ijmcmed.orgresearchgate.net These two pathways are intricately connected, with significant crosstalk enabling cells to finely tune their response to environmental cues. mdpi.comresearchgate.net

Specific investigations into the direct effects of this compound on the broader MAPK and Akt pathways have not been detailed in the available scientific literature. While these pathways are known to be central to the apoptotic processes that this compound induces, a direct causal relationship has yet to be established.

WNT/beta-catenin Signaling

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. nih.govdovepress.com In the "canonical" Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear accumulation of β-catenin. nih.govdovepress.com In the nucleus, β-catenin associates with transcription factors to activate the expression of target genes that drive cell proliferation and maintain stem cell properties. mdpi.com Aberrant activation of this pathway, often through mutations in components like APC or β-catenin itself, is a well-established driver of several cancers, most notably colorectal cancer. nih.govdovepress.com

Despite the known pro-apoptotic activity of this compound in a colorectal cancer cell line (HT-29), there is no direct evidence in the provided search results to indicate that it functions by modulating the WNT/β-catenin signaling pathway. Studies have demonstrated that the related alkaloid piperine (B192125) can suppress this pathway, but similar findings for this compound have not been reported. nih.gov

Proteasome Inhibitory Activity

The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells, controlling the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis. patsnap.comnih.gov The 20S proteasome is the catalytic core of this system. patsnap.com Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can induce endoplasmic reticulum stress and trigger apoptosis, making it a validated strategy in cancer therapy. patsnap.comfrontiersin.org

While bioassay-guided fractionation of plant extracts containing this compound has been performed, the proteasome inhibitory activity observed in these studies was attributed to other co-isolated compounds. Specifically, in a study of Piper sarmentosum, the known compounds 7-methoxydichamanetin and pinocembrin (B1678385) were identified as having proteasome inhibitory activity, while this activity was not reported for this compound itself.

Research Findings on this compound

The table below summarizes the specific biological activity of this compound as identified in scientific literature.

| Cell Line | Biological Activity | Mechanism | Effective Dose (ED₅₀) |

| HT-29 (Human Colon Cancer) | Apoptosis Induction | Reduction of Mitochondrial Transmembrane Potential (ΔΨm) | 1.6 to 13.6 µM |

Table 1: Summary of the demonstrated biological activity of this compound.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological potency of piperamides is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. For Pipercallosine, this would involve a systematic analysis of how variations in its core structure affect its interaction with biological targets.

A critical component of this compound's structure is the piperidine (B6355638) ring . Research on analogous compounds suggests that the integrity and conformation of this ring are often essential for bioactivity. Modifications, such as ring substitution or replacement with other heterocyclic or acyclic amines, have been shown to significantly alter the pharmacological profile of piperamides. For instance, studies on piperine (B192125) analogs have indicated that replacing the piperidine ring with a pyrrolidine (B122466) ring or even opening the ring to an acyclic amine can lead to a decrease in certain biological activities, such as the ability to mitigate endoplasmic reticulum stress. This suggests that the specific steric bulk and basicity of the piperidine nitrogen are likely important for target binding.

The 3,4-methylenedioxyphenyl group is another key feature. This aromatic ring system can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The methylenedioxy bridge is a common feature in many bioactive natural products and can influence the metabolic stability and electronic properties of the aromatic ring.

Impact of Functional Group Modifications on Activity Profiles

Systematic modification of the functional groups within the this compound scaffold would be a classical approach to elucidating its SAR. This would involve the synthesis and biological evaluation of a library of analogs with targeted alterations.

Modifications to the Piperidine Ring: The introduction of substituents on the piperidine ring could modulate both the steric and electronic properties of this moiety. For example, the addition of alkyl or hydroxyl groups at various positions on the ring could influence binding affinity and selectivity for a particular biological target. Studies on other piperidine-containing compounds have shown that such substitutions can have a profound impact on pharmacological activity.

Modifications to the Aromatic Ring: The 3,4-methylenedioxyphenyl group offers several avenues for modification. Replacing the methylenedioxy bridge with other substituents, such as methoxy (B1213986) or hydroxyl groups, would alter the electronic and hydrogen-bonding capabilities of the aromatic ring. Furthermore, the introduction of electron-withdrawing or electron-donating groups at the available positions on the benzene (B151609) ring could significantly impact the molecule's interaction with its biological targets. Research on piperine analogs has demonstrated that the introduction of electron-withdrawing groups on the aromatic ring can enhance cytotoxic activity.

The following table illustrates potential modifications to the this compound structure and the hypothetical impact on its biological activity based on studies of related piperamides.

| Modification | Target Moiety | Potential Impact on Bioactivity | Rationale from Related Compounds |

| Ring Substitution | Piperidine | Altered binding affinity and selectivity | Steric and electronic effects influencing target interaction. |

| Ring Opening/Contraction | Piperidine | Likely decrease in activity | Importance of the six-membered ring for optimal conformation. |

| Saturation of Double Bonds | Dienone Linker | Reduced cytotoxicity | The conjugated system is often crucial for certain biological activities. |

| Aromatic Substitution | 3,4-Methylenedioxyphenyl | Enhanced or diminished activity depending on the substituent | Electronic effects influencing target binding and metabolic stability. |

Stereochemical Influences on Pharmacological Responses

Stereochemistry plays a pivotal role in the pharmacological activity of many natural products. Chiral centers within a molecule can lead to the existence of enantiomers or diastereomers, which, despite having the same chemical formula and connectivity, can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Currently, there is a significant absence of research into the stereochemistry of this compound and its potential influence on its pharmacological responses. This compound itself is achiral. However, the introduction of chiral centers through modification of its structure, for instance, by adding substituents to the piperidine ring or the dienone linker, would result in stereoisomers.

The pharmacological evaluation of individual enantiomers or diastereomers of this compound analogs would be essential to determine if one stereoisomer is more active or has a different pharmacological profile than the others. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Future research in this area would involve the stereoselective synthesis of this compound analogs and the separate evaluation of their biological activities. This would provide a more complete understanding of the SAR and could lead to the development of more potent and selective therapeutic agents.

Advanced Analytical and Computational Methodologies

Analytical Techniques for Quantification in Biological Matrices

The accurate measurement of a compound's concentration in biological matrices like plasma, blood, or tissue is fundamental to understanding its pharmacokinetic profile. agnopharma.comornl.gov For a compound like pipercallosine, advanced analytical methods are required to achieve the necessary sensitivity and specificity. nih.gov

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) stands as a premier technique for the quantitative bioanalysis of small molecules from complex biological samples. nih.govnih.govnih.gov While specific validated methods for this compound are not extensively published, the principles of LC-HRMS/MS are well-suited for its quantification. This approach combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. agnopharma.comnih.gov

The general workflow involves several key steps. First, the analyte is extracted from the biological matrix, often through protein precipitation or solid-phase extraction, to remove interfering substances. plos.org The extract is then injected into a liquid chromatography system, typically using a C18 column, which separates this compound from other metabolites based on its physicochemical properties. nih.gov Following separation, the compound is ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer. agnopharma.com

High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide high mass accuracy (<5 ppm) and resolution, allowing for the confident identification of the target compound and its metabolites. nih.govnih.gov This high specificity minimizes matrix effects and allows for sensitive detection, often reaching nanogram or picogram per milliliter levels, which is crucial for pharmacokinetic studies. agnopharma.comnih.gov The technique has been successfully applied to quantify related piperamides, such as piperine (B192125), in rat dried blood spots, demonstrating its robustness for this class of compounds. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational, or in silico, methods are indispensable in modern drug discovery for predicting the behavior of compounds and prioritizing them for synthesis and in vitro testing. nih.gov These techniques have been applied to this compound to explore its therapeutic potential.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target, to form a stable complex. researchgate.net This simulation provides insights into binding affinity and interaction patterns.

This compound has been identified as a potential inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the aggregation of alpha-synuclein (B15492655) in Parkinson's disease. researchgate.netpatsnap.com In a computational screening study of alkaloids, this compound demonstrated a promising molecular docking score against POP, which was comparable or superior to inhibitors that have been evaluated in clinical trials. patsnap.com The docking analysis revealed that this compound forms a key hydrogen bond interaction with the amino acid residue Arg643 at the active site of POP. researchgate.net Further studies have also suggested, through molecular docking, that this compound may possess inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease. aginganddisease.orgresearchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | Prolyl Oligopeptidase (POP) | Comparable to clinical trial inhibitors (e.g., JTP-4819) | Arg643, Trp595 | researchgate.netpatsnap.com |

| JTP-4819 (Reference) | Prolyl Oligopeptidase (POP) | - | - | patsnap.com |

| Z-321 (Reference) | Prolyl Oligopeptidase (POP) | - | - | patsnap.com |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the stability and dynamics of the ligand-protein complex predicted by molecular docking. researchgate.net

To assess the reliability and stability of the this compound-POP complex, MD simulations were performed. patsnap.com The simulations indicated that this compound remained stably bound within the active site of the enzyme. patsnap.com Notably, the analysis revealed that after the simulation, this compound formed an additional hydrogen bond with the residue Trp595, further anchoring it in the binding pocket and reinforcing the stability suggested by the initial docking studies. researchgate.net

Network pharmacology is an approach that investigates the complex interactions between drug components, biological targets, and diseases from a holistic, network-based perspective. nih.govnih.gov This method helps to elucidate the multi-target mechanisms of action typical of natural products.

This compound has been included in network pharmacology evaluations of phytochemicals from Piper species, such as Piper longum. nih.gov The general workflow for such studies involves identifying the potential protein targets of individual compounds using prediction databases (e.g., SwissTargetPrediction). nih.gov These predicted targets are then cross-referenced with genes known to be associated with specific diseases to identify overlapping targets. nih.govnih.gov Finally, protein-protein interaction (PPI) networks are constructed to visualize the complex biological pathways that the compounds may modulate. jcancer.org This approach helps to build a comprehensive picture of how compounds like this compound might exert their effects through interactions with multiple proteins and pathways. researchgate.net

In silico ADMET prediction is a critical early-stage step in drug discovery used to forecast the pharmacokinetic and toxicity properties of a compound, helping to identify candidates with favorable drug-like profiles and reduce late-stage failures. nih.govnih.govsciensage.info These computational models predict properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. mdpi.comnih.govuq.edu.au

This compound was evaluated as part of a computational study targeting central nervous system (CNS) diseases. patsnap.com In this context, specific ADMET parameters were used to screen a library of alkaloids for their suitability as potential neurotherapeutics. patsnap.com The screening criteria were designed to select for compounds with good absorption and the ability to penetrate the blood-brain barrier. patsnap.com

| ADMET Parameter | Screening Criteria | Rationale | Reference |

|---|---|---|---|

| Blood-Brain Barrier (BBB) Level | ≤ 2 (Predicted to penetrate) | To ensure the compound can reach its target in the brain. | patsnap.com |

| Absorption Level | 0 (Good) | To ensure good intestinal absorption for potential oral administration. | patsnap.com |

| Solubility Level | 2, 3, or 4 (Good to moderate) | Adequate solubility is required for absorption and distribution. | patsnap.com |

Future Research Directions

Exploration of Undiscovered Biological Activities of Pipercallosine

The genus Piper is a rich source of amide alkaloids, with over 300 identified members that exhibit a wide array of pharmacological effects, including antifungal, antiepileptic, and hepatoprotective activities. mdpi.com While this compound has been noted for its local anesthetic and apoptosis-inducing properties, its full biological profile remains largely unexplored. researchgate.netnih.gov Future research should systematically screen this compound for a broader range of bioactivities. Given the known pharmacological properties of other Piper amides, several areas warrant investigation. sciopen.com

Many compounds from the Piper genus have shown antimicrobial, anti-inflammatory, and neuroprotective effects. sciopen.cominformaticsjournals.co.in A thorough investigation into these potential activities for this compound is a logical next step. For instance, the anti-inflammatory properties could be assessed using in vitro models that measure the inhibition of pro-inflammatory cytokines, while antimicrobial activity could be tested against a panel of pathogenic bacteria and fungi. mdpi.comnih.gov Furthermore, given the neuroprotective potential of related compounds like piperine (B192125), exploring this compound's effects in models of neurodegenerative diseases could reveal new therapeutic applications. informaticsjournals.co.in

Table 1: Potential Undiscovered Biological Activities of this compound Based on Related Compounds

| Biological Activity | Rationale based on related Piper amides |

| Anti-inflammatory | Many Piper amides exhibit anti-inflammatory effects by modulating signaling pathways like NF-κB. sciopen.com |

| Antimicrobial | Piper species are known for their antibacterial and antifungal properties. mdpi.com |

| Neuroprotective | Piperine, a well-known Piper alkaloid, has demonstrated neuroprotective effects. informaticsjournals.co.in |

| Insecticidal | Several Piper amides have been reported to have insecticidal properties. |

| Anticancer | The apoptosis-inducing effect suggests potential for broader anticancer investigations. nih.gov |

Targeted Synthesis of Potent this compound Analogues

The chemical structure of this compound, featuring a methylenedioxy-phenyl group, a conjugated dienone system, and an N-isobutyl amide moiety, provides a versatile scaffold for synthetic modification. researchgate.net Structure-activity relationship (SAR) studies of related Piper amides, such as piperine, have shown that modifications to these key structural features can significantly impact biological activity. researchgate.netnih.gov For instance, the N-isobutyl group is often associated with potent biological effects in piper amides. nih.gov

Future research should focus on the targeted synthesis of this compound analogues to enhance its potency and selectivity for specific biological targets. This can be achieved by systematically altering different parts of the molecule. For example, modifications to the aromatic ring, the length and saturation of the hydrocarbon chain, and the nature of the amide substituent could all lead to the development of more potent compounds. The synthesis of a library of such analogues would enable comprehensive SAR studies, providing valuable insights into the chemical features essential for its biological activity. wikipedia.org

Table 2: Proposed Synthetic Modifications of this compound for SAR Studies

| Molecular Moiety to Modify | Proposed Modification | Potential Impact on Activity |

| N-isobutyl group | Replacement with other alkyl or aryl groups | Alteration of lipophilicity and binding affinity |

| Conjugated diene chain | Saturation or introduction of other functional groups | Changes in molecular geometry and reactivity |

| Methylenedioxyphenyl ring | Substitution with different functional groups | Modification of electronic properties and target interaction |

Advanced Mechanistic Elucidation via Omics Technologies

Understanding the precise molecular mechanism of action is crucial for the development of any new therapeutic agent. While initial studies have pointed to the induction of apoptosis, the specific cellular pathways targeted by this compound are not well understood. nih.gov The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful, unbiased approach to elucidate these mechanisms. frontiersin.orgnih.gov

By treating cancer cell lines with this compound and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key signaling pathways and cellular processes affected by the compound. frontiersin.org For example, transcriptomic analysis could reveal the upregulation or downregulation of genes involved in apoptosis, cell cycle regulation, or stress responses. nih.gov Proteomics could identify the direct protein targets of this compound, and metabolomics could uncover alterations in cellular metabolism. frontiersin.orgmdpi.com Integrating these multi-omics datasets can provide a comprehensive picture of this compound's mechanism of action, paving the way for more targeted therapeutic applications. ms-editions.cl

Table 3: Application of Omics Technologies for Mechanistic Elucidation of this compound

| Omics Technology | Information Gained | Potential Findings for this compound |

| Transcriptomics | Changes in gene expression | Identification of regulated genes and pathways (e.g., apoptosis, cell cycle). |

| Proteomics | Changes in protein expression and post-translational modifications | Identification of direct protein targets and affected cellular machinery. |

| Metabolomics | Changes in metabolite profiles | Understanding the impact on cellular metabolism and bioenergetics. |

| Integrated Multi-Omics | Holistic view of cellular response | Comprehensive understanding of the mechanism of action. ms-editions.cl |

Development of Standardized Analytical Protocols for Research Applications

Consistent and reproducible research on this compound relies on the availability of standardized analytical protocols for its isolation, identification, and quantification. Currently, various methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for the analysis of Piper amides. tsijournals.comacs.org However, the lack of a universally accepted and validated protocol for this compound specifically can lead to variability in research findings across different laboratories.

Future efforts should be directed towards developing and validating robust and reliable analytical methods for this compound. This includes optimizing extraction procedures from plant material to maximize yield and purity. researchgate.net Furthermore, the development of a standardized HPLC or GC-MS method, complete with validation parameters such as linearity, precision, accuracy, and limits of detection and quantification, is essential. nih.govnih.gov Such a standardized protocol would ensure the quality and consistency of this compound used in preclinical studies and would be a critical step towards its potential development as a therapeutic agent.

Table 4: Key Parameters for a Standardized Analytical Protocol for this compound

| Parameter | Description | Importance |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | Ensures accurate quantification over a range of concentrations. |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov | Demonstrates the reproducibility of the method. |

| Accuracy | The closeness of the test results obtained by the method to the true value. nih.gov | Ensures the measured value reflects the actual amount of this compound. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected. tsijournals.com | Defines the sensitivity of the method. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tsijournals.com | Defines the lower limit for reliable quantitative measurements. |

Q & A

Q. What spectroscopic methods are most reliable for identifying and characterizing Pipercallosine in plant extracts?

this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR. For example, NMR data for this compound in CDCl (Table 3 in ) shows distinct chemical shifts at δ 120–160 ppm for aromatic carbons and δ 55–60 ppm for methoxy groups. Assignments are cross-validated using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Researchers should compare spectral data with literature values from authenticated isolates (e.g., δ 149.5 ppm for C-3 in ).

Q. How is bioassay-guided fractionation applied to isolate this compound from Piper species?

Bioassay-guided isolation involves sequential solvent extraction (e.g., chloroform for non-polar compounds) followed by activity screening. For this compound, mitochondrial transmembrane potential (MTP) inhibition in HT-29 cells is a common bioassay . The process includes:

- Step 1 : Crude extract preparation from aerial plant parts.

- Step 2 : Fractionation via column chromatography (silica gel, Sephadex LH-20).

- Step 3 : Monitoring fractions using MTP assays (ED values 1.6–13.6 μM indicate activity ).

- Step 4 : Final purification via preparative HPLC.

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s apoptotic mechanism via mitochondrial disruption?

Experimental design should include:

- Cell lines : HT-29 (colon cancer) or other apoptosis-sensitive lines.

- Assays : JC-1 staining for ΔΨm loss, caspase-3/7 activation, and Annexin V/PI flow cytometry .

- Controls : Positive (e.g., staurosporine) and negative (DMSO vehicle).

- Dose-response : Test concentrations spanning the ED range (1.6–13.6 μM) with triplicate replicates .

- Statistical analysis : ANOVA with post-hoc tests (p < 0.05) to validate significance.

Q. What strategies resolve structural ambiguities in this compound derivatives, such as regiochemical uncertainties?

Ambiguities in C-benzylated dihydroflavones (e.g., sarmentosumins ) require:

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in ED or IC values may arise from:

- Assay variability : Standardize protocols (e.g., MTP assay incubation time, cell density).

- Compound purity : Validate via HPLC (≥95% purity) and LC-MS .

- Data normalization : Use internal controls (e.g., % inhibition relative to baseline ΔΨm).

- Meta-analysis : Compare results across studies using standardized units (e.g., μM vs. μg/mL) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound bioassays?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in GraphPad Prism).

- Quality metrics : Report R values and confidence intervals for ED/IC.

- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How can researchers optimize NMR sample preparation to enhance spectral resolution of this compound?

- Solvent selection : CDCl for non-polar compounds; deuterated DMSO for polar analogs.

- Concentration : 5–10 mg/mL to balance signal-to-noise and solubility.

- Temperature control : 25°C to minimize signal broadening from dynamic effects .

Data Presentation Guidelines

Table 1 : Key spectroscopic and bioactivity data for this compound and related compounds

| Compound | NMR (δ, ppm) | ED (μM) | Bioassay Model |

|---|---|---|---|

| This compound | 149.5 (C-3), 55.2 (OCH) | 4.2 ± 0.3 | HT-29 ΔΨm |

| 7-Methoxydichamanetin | 78.5 (C-2’) | 3.45 ± 0.18 | 20S Proteasome |

| Dichamanetin | 120.8 (C-1’’) | 13.6 ± 1.1 | HT-29 ΔΨm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.